N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
CAS No.:
Cat. No.: VC14796294
Molecular Formula: C17H13N3O4S3
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13N3O4S3 |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H13N3O4S3/c1-27(23,24)10-6-7-12-14(8-10)25-17(18-12)19-15(21)9-20-16(22)11-4-2-3-5-13(11)26-20/h2-8H,9H2,1H3,(H,18,19,21) |
| Standard InChI Key | DNLUXIDCFDMBAB-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4S3 |
Introduction
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound characterized by its intricate molecular structure, which includes multiple pharmacologically relevant moieties. This compound is notable for its potential applications in medicinal chemistry due to the presence of benzothiazole rings and a methylsulfonyl group, which are often associated with diverse biological activities.
Molecular Formula and Weight
Structural Features
The compound features two benzothiazole rings, one of which is modified with a methylsulfonyl group, and an acetamide linkage connecting these rings. The presence of these structural elements contributes to its potential biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Optimizing these synthetic routes is crucial for enhancing yield and minimizing production costs. Techniques such as high-throughput screening for catalysts and reaction conditions are employed to streamline the synthesis process.
Medicinal Chemistry
Compounds with benzothiazole moieties are often studied for their potential in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a methylsulfonyl group may further enhance these activities by altering the compound's electronic properties.
Research Findings
Experimental studies are necessary to elucidate the precise biochemical interactions and confirm the efficacy of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide against specific targets.
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